Descyano Citalopram-d4 Descyano Citalopram-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC0210215
InChI:
SMILES:
Molecular Formula: C₁₉H₁₈D₄FNO
Molecular Weight: 303.41

Descyano Citalopram-d4

CAS No.:

Cat. No.: VC0210215

Molecular Formula: C₁₉H₁₈D₄FNO

Molecular Weight: 303.41

* For research use only. Not for human or veterinary use.

Descyano Citalopram-d4 -

Specification

Molecular Formula C₁₉H₁₈D₄FNO
Molecular Weight 303.41

Introduction

Chemical Structure and Properties

Descyano Citalopram-d4 is a deuterated derivative of Descyano Citalopram, which is structurally related to Citalopram, a well-known selective serotonin reuptake inhibitor (SSRI). The compound features four hydrogen atoms replaced by deuterium (indicated by "d4"), which enhances its stability and makes it particularly valuable for analytical applications such as mass spectrometry.

The key chemical properties of Descyano Citalopram-d4 are summarized in the following table:

PropertyValue
Molecular FormulaC19H18D4FNO
Molecular Weight303.41 g/mol
IUPAC Name3-(1-(4-fluorophenyl-2,3,5,6-d4)-1,3-dihydroisobenzofuran-1-yl)-N,N-dimethylpropan-1-amine
CAS Number (unlabeled version)390817-87-5
Accurate Mass303.19
Physical StateSolid

The compound's structure includes a fluorophenyl ring with four deuterium atoms (positions 2,3,5,6), an isobenzofuran system, and a dimethylaminopropyl side chain. Unlike its parent compound Citalopram, Descyano Citalopram-d4 lacks the cyano group at position 5 of the isobenzofuran ring system .

Relationship to Citalopram

Descyano Citalopram-d4 is directly related to Citalopram, which is a widely prescribed antidepressant. Citalopram (1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile) is an SSRI used in the treatment of depression, obsessive-compulsive disorder, and panic disorders .

The key structural difference between Descyano Citalopram-d4 and Citalopram is:

  • The absence of the cyano (CN) group at position 5 of the isobenzofuran ring

  • The presence of four deuterium atoms replacing hydrogens on the fluorophenyl ring

This modified structure maintains similar pharmacological properties while offering distinct advantages for analytical applications.

Synthesis and Development

The synthesis of Descyano Citalopram-d4 typically involves:

  • Starting with Citalopram or a related precursor

  • Removing the cyano group under controlled conditions using hydrolysis or reduction techniques

  • Incorporating deuterium labeling at specific positions on the fluorophenyl ring

An important consideration in the synthesis is maintaining the stereochemical integrity of the molecule. Citalopram exists as a racemic mixture with both S-(+) and R-(-) enantiomers, with the S-(+) enantiomer (escitalopram) being more pharmacologically active in terms of serotonin reuptake inhibition .

The development of deuterated analogs like Descyano Citalopram-d4 represents an important advance in pharmaceutical research, enabling more precise analytical methods and improved understanding of drug metabolism .

Analytical Applications

The primary application of Descyano Citalopram-d4 is as an internal standard in analytical chemistry, particularly for quantifying Citalopram levels in biological samples . This application leverages several key properties of the compound:

ApplicationMethodAdvantage of Deuteration
Quantitative AnalysisLC-MS/MSEnhanced mass spectrometric differentiation
Metabolic Pathway StudiesGC-MSBetter tracking of metabolic processes
Pharmacokinetic StudiesMass SpectrometryImproved accuracy in concentration measurements
Stability TestingChromatographic MethodsReliable reference standards

When used as an internal standard, Descyano Citalopram-d4 allows researchers to accurately quantify the concentration of Citalopram and related compounds in complex biological matrices such as plasma, urine, or tissue samples. The deuterium labeling provides a mass shift that can be easily distinguished by mass spectrometry while maintaining virtually identical chemical behavior to the non-deuterated compound .

Comparative Analysis with Other Citalopram Derivatives

Several deuterated derivatives of Citalopram and related compounds have been developed for research and analytical purposes. The following table compares Descyano Citalopram-d4 with other related compounds:

CompoundMolecular FormulaMolecular WeightKey Characteristic
Descyano Citalopram-d4C19H18D4FNO303.41No cyano group, 4 deuterium atoms
Citalopram-d4C20H17D4FN2O328.424 deuterium atoms, retains cyano group
Citalopram-d6C20H15D6FN2O330.436 deuterium atoms, retains cyano group
(S)-Citalopram-d4 OxalateC22H19D4FN2O5418.45S-enantiomer, oxalate salt
N-Desmethyl Citalopram-d3C19H17D3ClFN2O349.84Missing one methyl group

Each of these compounds serves specific analytical purposes, with variations in deuterium position and number providing different advantages depending on the specific research application .

Research Applications and Current Studies

Descyano Citalopram-d4 is utilized in various research applications:

Pharmacokinetic Studies

Researchers use Descyano Citalopram-d4 to trace metabolic pathways of Citalopram within the human body. The deuterium labeling allows for precise tracking of the compound through various biological transformations, providing insights into absorption, distribution, metabolism, and excretion processes .

Interaction Studies

Studies involving Descyano Citalopram-d4 focus on pharmacodynamic properties when co-administered with other drugs. These studies are crucial for understanding potential drug-drug interactions and optimizing therapeutic regimens involving SSRIs.

Analytical Method Development

Future Perspectives

The development and application of Descyano Citalopram-d4 highlight several important trends in pharmaceutical research:

  • Increased use of stable isotope-labeled compounds for analytical applications

  • Growing interest in deuterated pharmaceuticals for potential therapeutic advantages

  • Enhanced focus on understanding drug metabolism at a molecular level

As analytical technologies continue to advance, the role of precisely labeled compounds like Descyano Citalopram-d4 will likely expand, enabling more sensitive and accurate measurements in both research and clinical settings .

The future may also see increased investigation into whether the kinetic isotope effects of deuteration in compounds like Descyano Citalopram-d4 could be leveraged for therapeutic advantages, such as reduced metabolism-related toxicity or improved pharmacokinetic profiles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator